Yttrium trifluoroacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

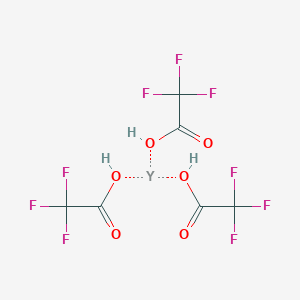

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H3F9O6Y |

|---|---|

Molecular Weight |

430.98 g/mol |

IUPAC Name |

2,2,2-trifluoroacetic acid;yttrium |

InChI |

InChI=1S/3C2HF3O2.Y/c3*3-2(4,5)1(6)7;/h3*(H,6,7); |

InChI Key |

RXUSTVIGZPRAQZ-UHFFFAOYSA-N |

SMILES |

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Y] |

Canonical SMILES |

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Y] |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Yttrium Trifluoroacetate from Yttrium Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of yttrium trifluoroacetate (B77799) from yttrium oxide, a critical process for producing a versatile precursor used in advanced materials science and pharmaceutical research. This document details the underlying chemistry, experimental protocols, and key data points for the successful preparation of both hydrated and anhydrous yttrium trifluoroacetate.

Introduction

This compound, Y(CF₃COO)₃, is a metal-organic compound that serves as a vital precursor in various applications, including the synthesis of high-performance superconducting thin films, specialized ceramics, and advanced optical materials. Its utility stems from its ability to decompose cleanly at elevated temperatures, yielding high-purity yttrium-containing materials. The synthesis of this compound typically involves the reaction of yttrium oxide (Y₂O₃) with trifluoroacetic acid (TFAH), a straightforward acid-base reaction that yields the yttrium salt and water. The resulting product is often a hydrate (B1144303), which may require further processing to obtain the anhydrous form essential for specific applications.

Core Synthesis: Yttrium Oxide to this compound Hydrate

The fundamental reaction for the synthesis of this compound is the reaction of yttrium oxide with trifluoroacetic acid:

Y₂O₃ + 6 CF₃COOH → 2 Y(CF₃COO)₃ + 3 H₂O

This process is typically carried out in a suitable solvent to facilitate the reaction and control the temperature.

Experimental Protocol: Synthesis of this compound Hydrate

This protocol outlines a general procedure for the synthesis of this compound hydrate.

Materials:

-

Yttrium Oxide (Y₂O₃), high purity (99.9% or higher)

-

Trifluoroacetic Acid (CF₃COOH), reagent grade

-

Anhydrous solvent (e.g., ethanol, acetone)[1]

-

Deionized water

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend yttrium oxide in an anhydrous solvent.

-

Reagent Addition: While stirring, slowly add a stoichiometric excess of trifluoroacetic acid to the suspension. A 1:3 molar ratio of Y³⁺ to trifluoroacetic acid is recommended to ensure complete coordination.[1]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C and maintain it under reflux with continuous stirring.[1] The reaction time will vary depending on the scale and the reactivity of the yttrium oxide, but it is typically several hours. The reaction is complete when the solid yttrium oxide has fully dissolved, resulting in a clear solution.

-

Solvent Removal: After the reaction is complete, remove the solvent using a rotary evaporator under reduced pressure.

-

Drying: Dry the resulting solid product in a vacuum oven at a moderate temperature (e.g., 80°C) to remove any residual solvent and water. The final product is this compound hydrate (Y(CF₃COO)₃ · xH₂O).

Characterization of this compound Hydrate

The synthesized this compound hydrate should be characterized to confirm its identity and purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the trifluoroacetate ligand and water molecules.

-

Thermogravimetric Analysis (TGA): To determine the water content and the decomposition temperature.

-

X-ray Diffraction (XRD): To analyze the crystalline structure of the product.[1]

Preparation of Anhydrous this compound

For many applications, particularly in moisture-sensitive environments, the anhydrous form of this compound is required. This can be achieved through thermal dehydration or chemical methods.

Experimental Protocol: Thermal Dehydration

-

Heating: Place the hydrated this compound in a furnace.

-

Temperature Program: Gradually heat the sample to a temperature sufficient to drive off the water of hydration. A temperature of around 200°C has been shown to be effective for more efficient dehydration.[2]

-

Atmosphere: The dehydration can be performed under a vacuum or in an inert atmosphere to prevent any unwanted side reactions.

Experimental Protocol: Chemical Dehydration using Trifluoroacetic Anhydride (B1165640) (TFAA)

A more rigorous method for ensuring an anhydrous product involves the use of trifluoroacetic anhydride.

-

Initial Synthesis: Prepare the this compound as described in section 2.1, but before the final drying step, remove the bulk of the water and excess trifluoroacetic acid under vacuum.

-

TFAA Addition: Add trifluoroacetic anhydride to the crude product. TFAA will react with any remaining water to form trifluoroacetic acid, which can then be removed under vacuum.

-

Final Drying: Dry the product under high vacuum to remove all volatile components, yielding anhydrous this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound.

| Parameter | Value/Range | Notes |

| Reactants | ||

| Yttrium Oxide (Y₂O₃) Purity | ≥ 99.9% | High purity is crucial for the quality of the final product. |

| Trifluoroacetic Acid (CF₃COOH) | Reagent Grade | |

| Molar Ratio (Y³⁺:CF₃COOH) | 1:3 | Ensures complete reaction and formation of the tris-trifluoroacetate salt.[1] |

| Reaction Conditions | ||

| Solvent | Anhydrous Ethanol or Acetone | Minimizes hydrolysis of the product.[1] |

| Temperature | 60 - 80 °C | Promotes complete ligand exchange.[1] |

| Reaction Time | Several hours | Dependent on reaction scale and precursor reactivity. |

| Product Characteristics | ||

| Chemical Formula (Hydrate) | Y(CF₃CO₂)₃ · xH₂O | [3] |

| Molecular Weight (Anhydrous) | 427.95 g/mol | [3] |

| Appearance | White powder or crystals | [3] |

| Purity (Assay) | 99% | [3] |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key experimental workflows described in this guide.

Figure 1. Synthesis of this compound Hydrate.

Figure 2. Dehydration of this compound.

Conclusion

The synthesis of this compound from yttrium oxide is a robust and scalable process. By carefully controlling the reaction conditions and purification steps, high-purity hydrated or anhydrous this compound can be reliably produced. This guide provides a foundational understanding and practical protocols to aid researchers and professionals in the successful synthesis of this important precursor for a wide range of advanced applications. Further optimization of reaction parameters may be necessary depending on the specific requirements of the final application.

References

An In-depth Technical Guide to the Chemical Properties of Yttrium (III) Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium (III) trifluoroacetate (B77799), with the chemical formula Y(CF₃COO)₃, is a significant compound in the fields of materials science and catalysis. Its utility as a precursor for the synthesis of yttrium-containing materials, such as fluorides, oxides, and superconductors, makes a thorough understanding of its chemical properties essential for the development of advanced materials and for applications in organic synthesis that can be relevant to drug development. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and reactivity of yttrium (III) trifluoroacetate.

Physicochemical Properties

Yttrium (III) trifluoroacetate is typically a white crystalline solid and is often found in a hydrated form, Y(CF₃COO)₃·xH₂O. It is known to be hygroscopic.[1]

Data Presentation

| Property | Value | References |

| Molecular Formula | C₆F₉O₆Y | [2] |

| Molecular Weight (anhydrous) | 427.95 g/mol | [3] |

| Appearance | White crystalline powder or crystals | [3] |

| Solubility | Insoluble in water.[4] Soluble in polar organic solvents like THF.[5] | [4][5] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |

Synthesis of Yttrium (III) Trifluoroacetate

Yttrium (III) trifluoroacetate is commonly synthesized through the reaction of yttrium (III) oxide (Y₂O₃) or yttrium (III) acetate (B1210297) with trifluoroacetic acid (CF₃COOH).[6] The resulting product is often a hydrate (B1144303).

Experimental Protocols

Synthesis of Yttrium (III) Trifluoroacetate Hydrate

Objective: To synthesize yttrium (III) trifluoroacetate hydrate from yttrium (III) oxide and trifluoroacetic acid.

Materials:

-

Yttrium (III) oxide (Y₂O₃)

-

Trifluoroacetic acid (CF₃COOH)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend a stoichiometric amount of yttrium (III) oxide in deionized water.

-

Slowly add a slight excess of trifluoroacetic acid to the suspension while stirring continuously.

-

Attach a condenser to the flask and heat the mixture to reflux with stirring until the yttrium (III) oxide has completely dissolved.

-

Once the reaction is complete, allow the solution to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the solid yttrium (III) trifluoroacetate hydrate.

-

The resulting white solid can be further dried under vacuum.

Thermal Stability and Decomposition

The thermal decomposition of yttrium (III) trifluoroacetate is a critical property, particularly for its use as a precursor in chemical solution deposition techniques.[7][8] The decomposition process is exothermic and typically proceeds in stages, leading to the formation of yttrium fluoride (B91410) (YF₃) and subsequently yttrium oxide (Y₂O₃) at higher temperatures.[8]

Thermal Decomposition Data

| Decomposition Stage | Temperature Range (°C) | Products | Atmosphere | References |

| Dehydration | Up to 254°C | Anhydrous Y(CF₃COO)₃ | Dry Ar, O₂, wet O₂ | [7] |

| Decomposition to YF₃ | Starts around 267-310°C | Yttrium Fluoride (YF₃) | Dry Ar, O₂, wet O₂ | [7][8] |

| Conversion to YOF | Broad range up to 1000°C | Yttrium Oxyfluoride (YOF) | - | [7] |

| Conversion to Y₂O₃ | Up to 1200°C | Yttrium Oxide (Y₂O₃) | - | [8] |

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of yttrium (III) trifluoroacetate.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Place a small, accurately weighed sample (5-10 mg) of yttrium (III) trifluoroacetate into an alumina (B75360) or platinum crucible.[7][9]

-

Place the crucible in the TGA furnace.

-

Heat the sample from room temperature to 1200°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 100 mL/min).[9][10]

-

Record the mass loss of the sample as a function of temperature.

-

The resulting TGA curve will show the temperatures at which decomposition events occur.

Spectroscopic Properties

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for characterizing the coordination of the trifluoroacetate ligand to the yttrium ion.

Characteristic IR Peaks for Yttrium (III) Trifluoroacetate

| Wavenumber (cm⁻¹) | Assignment | References |

| 3000 - 3500 | O-H stretching (from hydrate water) | [8] |

| ~1660 | C=O stretching | [8] |

| ~1462, 1482 | - | [1] |

| ~1100, 1290 | - | [1] |

| ~800, 520, 455 | Related to Y(CF₃COO)₃ | [8] |

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy - KBr Pellet Method

Objective: To obtain the infrared spectrum of solid yttrium (III) trifluoroacetate.

Materials:

-

Yttrium (III) trifluoroacetate

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Thoroughly dry the KBr to remove any moisture.

-

Grind 1-2 mg of the yttrium (III) trifluoroacetate sample with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[7]

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While yttrium itself has an NMR active nucleus (⁸⁹Y), its low sensitivity and long relaxation times make it challenging to observe routinely.[11] However, ¹⁹F NMR can be used to characterize the trifluoroacetate ligand. The chemical shift of the ¹⁹F nucleus in the trifluoroacetyl group is sensitive to its chemical environment.[12]

Expected ¹⁹F NMR Chemical Shift Range

| Nucleus | Chemical Shift Range (ppm) vs. CFCl₃ | References |

| ¹⁹F (in TFA group) | -67 to -85 | [11][12] |

Applications in Research and Development

Precursor for Advanced Materials

Yttrium (III) trifluoroacetate is a key precursor in the synthesis of various advanced materials.[6] Its controlled thermal decomposition allows for the formation of yttrium fluoride (YF₃) and yttrium oxide (Y₂O₃) nanoparticles and thin films.[6][8] These materials have applications in:

-

Superconductors: Yttrium is a component of high-temperature superconductors like YBCO (Yttrium Barium Copper Oxide).[7]

-

Phosphors: Yttrium compounds are used as host lattices for dopants in phosphors for LEDs and displays.[6]

-

Ceramics and Glass: It is used in the manufacturing of specialized ceramics and glasses.[13]

-

Laser Materials: Yttrium-containing materials are important in laser technology.[6]

Catalysis

Yttrium compounds, including yttrium triflate which is a related salt, act as Lewis acids and can catalyze a variety of organic reactions.[14][15] While specific catalytic applications of yttrium (III) trifluoroacetate are less commonly reported than the triflate, its Lewis acidic nature suggests potential in promoting reactions such as:

-

Michael additions[15]

-

Aldol reactions[15]

-

Friedel-Crafts reactions[15]

-

Diels-Alder cycloadditions[15]

-

Ring-opening copolymerization of epoxides and cyclic anhydrides to form polyesters.[16]

Drug Development and Biomedical Applications

The role of yttrium (III) trifluoroacetate in drug development is primarily indirect, serving as a starting material for nanomaterials with biomedical applications.[6] Yttrium oxide and yttrium fluoride nanoparticles synthesized from this precursor are being investigated for:

-

Drug Delivery: As carriers for targeted drug delivery.[17][18]

-

Bioimaging: Yttrium-based nanoparticles can be doped with luminescent ions for use in bioimaging.[17]

-

Anticancer Therapies: Yttrium oxide nanoparticles have shown potential in anticancer applications.[18][19] The radioisotope ⁹⁰Y is used in radiotherapy for cancer treatment.[20][21]

Visualizations

Caption: Synthesis and thermal decomposition pathway of yttrium (III) trifluoroacetate.

Caption: General experimental workflow for yttrium (III) trifluoroacetate.

References

- 1. Antibacterial and antibiofilm properties of yttrium fluoride nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. YTTRIUM TRIFLUOROACETATE | 304851-95-4 [chemicalbook.com]

- 3. Yttrium(III) trifluoroacetate 99 304851-95-4 [sigmaaldrich.com]

- 4. 304851-95-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. researchgate.net [researchgate.net]

- 10. libjournals.unca.edu [libjournals.unca.edu]

- 11. researchgate.net [researchgate.net]

- 12. dovepress.com [dovepress.com]

- 13. jascoinc.com [jascoinc.com]

- 14. Yttrium triflate as an efficient and useful catalyst for chemoselective protection of carbonyl compounds [organic-chemistry.org]

- 15. air.unimi.it [air.unimi.it]

- 16. Simple yttrium salts as highly active and controlled catalysts for the atom-efficient synthesis of high molecular weight polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Sustainable Green Synthesis of Yttrium Oxide (Y2O3) Nanoparticles Using Lantana camara Leaf Extracts: Physicochemical Characterization, Photocatalytic Degradation, Antibacterial, and Anticancer Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Yttrium Oxide nanoparticles induce cytotoxicity, genotoxicity, apoptosis, and ferroptosis in the human triple-negative breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What is Yttrium 90 used for? [synapse.patsnap.com]

- 21. The use of yttrium in medical imaging and therapy: historical background and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

Yttrium Trifluoroacetate: A Technical Comparison of the Hydrate and Anhydrous Forms for Researchers and Drug Development Professionals

Introduction:

Yttrium trifluoroacetate (B77799), Y(CF₃COO)₃, is a key organometallic compound utilized primarily as a high-purity precursor for the synthesis of yttrium-containing advanced materials, such as fluorides, oxides, and oxyfluorides. These materials are integral to the manufacturing of ceramics, specialty glass, lasers, and phosphors. For researchers, scientists, and professionals in drug development, understanding the distinct properties of its hydrate (B1144303) and anhydrous forms is critical for ensuring reproducibility, controlling stoichiometry, and preventing experimental artifacts. The presence or absence of water of hydration significantly alters the compound's thermal stability, molecular weight, and reactivity.

This technical guide provides an in-depth comparison of yttrium trifluoroacetate hydrate and its anhydrous counterpart, offering detailed experimental protocols, quantitative data, and process diagrams to support advanced research and development activities.

Physicochemical Properties: Hydrate vs. Anhydrous Form

The fundamental difference between the two forms lies in the presence of coordinated water molecules in the hydrate's crystal lattice. The most commonly cited hydrate is the trihydrate, Y(CF₃COO)₃·3H₂O. The anhydrous form, by contrast, is devoid of this water, a state typically achieved through thermal dehydration. This structural difference has direct implications for the material's handling, storage, and application.

Table 1: Comparison of Physicochemical Properties

| Property | This compound Hydrate (Y(CF₃COO)₃·xH₂O) | This compound Anhydrous (Y(CF₃COO)₃) |

| Molecular Formula | C₆F₉O₆Y·xH₂O | C₆F₉O₆Y |

| Molecular Weight | 427.95 g/mol (anhydrous basis) + (18.02 g/mol * x) | 427.95 g/mol |

| CAS Number | 304851-95-4 | 304851-95-4 (anhydrous) |

| Appearance | White crystalline powder or crystals[1][2][3] | White crystalline powder |

| Water Solubility | Generally reported as insoluble in water[1][2][4] | Insoluble in water[1][2][4] |

| Organic Solubility | Expected to have low solubility in non-polar solvents but may show some solubility in polar aprotic solvents like THF or DMF. | Expected to have low solubility in non-polar solvents but may show some solubility in polar aprotic solvents like THF or DMF. |

| Hygroscopicity | Stable form in ambient conditions | Hygroscopic; will absorb atmospheric moisture to form the hydrate. |

| Storage | Standard laboratory conditions | Under inert gas (Nitrogen or Argon) at 2-8°C to prevent hydration.[1][2][4] |

Thermal Analysis and Decomposition

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for characterizing the two forms. The hydrate exhibits a distinct multi-stage decomposition profile, beginning with the loss of water, whereas the anhydrous form shows a single primary decomposition step under an inert atmosphere.

Table 2: Thermal Decomposition Data

| Parameter | This compound Hydrate | This compound Anhydrous |

| Dehydration Onset Temperature | ~110 - 170°C[5] | N/A |

| Decomposition Onset Temperature | Decomposition of anhydrous residue begins at ~267 - 310°C.[6] | Rapid, sharp decomposition starting at ~267 - 310°C.[6] |

| Primary Decomposition Product | Yttrium Fluoride (YF₃) | Yttrium Fluoride (YF₃)[6] |

| Secondary Decomposition Product | Yttrium Oxyfluorides (e.g., YOF) and Yttrium Oxide (Y₂O₃) at temperatures >650°C, approaching 1200°C for complete conversion.[6] | Yttrium Oxyfluorides and Yttrium Oxide (Y₂O₃) at temperatures >650°C.[6] |

| Gaseous Byproducts | H₂O, (CF₃CO)₂O, CF₃COF, COF₂, CO₂, CO[7] | (CF₃CO)₂O, CF₃COF, COF₂, CO₂, CO[7] |

The thermal decomposition pathway is a critical consideration for applications in materials synthesis, as the temperature profile directly controls the final product phase (fluoride, oxyfluoride, or oxide).

Experimental Protocols

Detailed and consistent experimental procedures are vital for obtaining reliable data. The following sections provide protocols for synthesis, conversion, and characterization.

Synthesis of this compound Hydrate

This protocol describes a common aqueous synthesis route from yttrium oxide.

Materials:

-

Yttrium(III) Oxide (Y₂O₃)

-

Trifluoroacetic Acid (TFA, CF₃COOH)

-

Deionized Water

-

Magnetic stirrer and hotplate

-

Beaker and condenser

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a beaker, suspend Yttrium(III) Oxide in deionized water.

-

Acid Addition: Slowly add a stoichiometric excess of trifluoroacetic acid to the suspension while stirring. The reaction is exothermic.

-

Digestion: Attach a condenser to the beaker and heat the mixture to 80-90°C with continuous stirring for several hours until the solution becomes clear, indicating the complete reaction of the oxide.

-

Filtration: If any unreacted solid remains, cool the solution and filter it.

-

Crystallization: Reduce the volume of the filtrate using a rotary evaporator until crystals begin to form.

-

Isolation: Cool the concentrated solution in an ice bath to maximize crystal yield. Collect the white crystalline product by vacuum filtration and wash with a small amount of cold deionized water.

-

Drying: Dry the product to a constant weight at room temperature in a desiccator. The resulting product is this compound hydrate.

Conversion of Hydrate to Anhydrous Form

This protocol details the thermal dehydration of the hydrate.

Materials:

-

This compound Hydrate

-

Schlenk flask or similar vacuum-rated vessel

-

Vacuum pump

-

Tube furnace or heating mantle with temperature control

Procedure:

-

Sample Preparation: Place a known quantity of this compound hydrate into a Schlenk flask.

-

Dehydration: Heat the sample under dynamic vacuum (e.g., 10⁻² torr). A study has shown that heating to 200°C is effective for achieving complete dehydration.[8]

-

Temperature Ramp: Gradually increase the temperature from ambient to 200°C over 1-2 hours to prevent rapid water evolution that could cause the fine powder to be lost to the vacuum line.

-

Hold Time: Maintain the sample at 200°C under vacuum for 3-4 hours to ensure all water of hydration is removed.

-

Cooling and Storage: Cool the flask to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon. The resulting anhydrous powder must be stored in a glovebox or a tightly sealed container under an inert atmosphere to prevent rehydration.

Characterization Workflow: TGA and FTIR

The following workflow confirms the successful conversion of the hydrate to the anhydrous form.

Thermogravimetric Analysis (TGA) Protocol:

-

Instrument: Calibrated thermogravimetric analyzer.

-

Sample Pan: Platinum or alumina.

-

Sample Mass: 5-10 mg.

-

Atmosphere: Nitrogen or Argon, flow rate of 20-50 mL/min.

-

Heating Rate: 10°C/min.

-

Temperature Range: 30°C to 500°C.

-

Analysis: For the hydrate, observe the initial mass loss corresponding to dehydration. For the anhydrous sample, confirm the absence of this initial mass loss step.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol:

-

Instrument: FTIR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

-

Sample Preparation: Prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory. Ensure the sample is thoroughly mixed with KBr powder if making a pellet. For the anhydrous sample, preparation should be done in a dry environment (e.g., glovebox).

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Analysis: For the hydrate, identify the broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching vibrations of water. Also, note the C=O stretching band of the trifluoroacetate group around 1660 cm⁻¹.[6] For the anhydrous sample, confirm the absence of the broad O-H band.

Implications for Researchers and Drug Development

While this compound is not used directly as a therapeutic agent, its components and derivatives have significant relevance for the target audience.

Material Science and Precursor Chemistry: For researchers developing novel materials, the choice between the hydrate and anhydrous form is critical.

-

Stoichiometry: Using the hydrate without accounting for its water content will lead to significant errors in molar calculations, affecting the stoichiometry of the final product.

-

Reaction Conditions: The anhydrous form is necessary for non-aqueous, oxygen- and water-sensitive reactions, such as in certain sol-gel or chemical vapor deposition (CVD) processes. Using the hydrate would introduce water, potentially leading to unintended hydrolysis reactions and the formation of oxides or hydroxides.

Drug Development and Proteomics: The trifluoroacetate (TFA) anion is ubiquitous in drug development, particularly in peptide and protein chemistry.[9] Synthetic peptides are commonly purified using reverse-phase HPLC with TFA as an ion-pairing agent and are often supplied as TFA salts.[7][10] Residual TFA can significantly interfere with biological assays.[4][11]

-

Cytotoxicity: TFA has been shown to be cytotoxic to various cell lines, potentially masking the true activity of a peptide drug candidate or leading to false positives in toxicity screens.[11]

-

Assay Interference: TFA can alter the pH of assay buffers and interfere with spectroscopic measurements used for structural analysis.[10] It is also a known ion-suppressing agent in mass spectrometry, reducing sensitivity.[12][13]

This context is crucial for professionals who may be using yttrium-based nanoparticles or other materials synthesized from a trifluoroacetate precursor in a biological setting. It is essential to confirm the complete removal of all trifluoroacetate-containing species to ensure that observed biological effects are not artifacts of residual precursor material.

References

- 1. 304851-95-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 304851-95-4 [chemicalbook.com]

- 3. Yttrium(III) trifluoroacetate 99 304851-95-4 [sigmaaldrich.com]

- 4. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

solubility of yttrium trifluoroacetate in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of yttrium trifluoroacetate (B77799) (Y(CF₃COO)₃). Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility, outlines a detailed experimental protocol for its determination, presents a common synthesis method, and includes visualizations to aid in understanding these processes.

Core Concepts: An Overview

Yttrium trifluoroacetate is a white, crystalline solid that serves as a key precursor in the synthesis of various advanced materials, including metal-organic frameworks (MOFs), fluoride-based phosphors, and ceramics. Its solubility is a critical parameter for researchers in materials science and drug development, influencing reaction kinetics, purification methods, and the formulation of yttrium-containing compounds.

Solubility Profile of this compound

While specific quantitative solubility data ( g/100 mL or mol/L) for this compound in a wide range of solvents is not extensively documented, a qualitative understanding can be derived from various sources. The following table summarizes the known and inferred solubility of this compound in different solvents.

| Solvent | Chemical Formula | Solvent Type | Qualitative Solubility | Source/Rationale |

| Water | H₂O | Polar Protic | Insoluble | Multiple chemical supplier safety data sheets consistently report insolubility in water. |

| Trifluoroacetic Acid | CF₃COOH | Polar Protic | Soluble | Trifluoroacetate salts are generally soluble in their parent acid. |

| N,N-Dimethylformamide (DMF) / Trifluoroacetic Acid (TFA) Mixture | C₃H₇NO / CF₃COOH | Polar Aprotic / Polar Protic | Readily Soluble | Mentioned as a solvent system for reactions involving this compound as a precursor. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Likely Soluble | Often used in syntheses involving this compound, suggesting at least moderate solubility. |

Note: The solubility in organic solvents is often a prerequisite for its use in various synthetic applications. Further experimental validation is recommended for specific concentrations and temperatures.

Experimental Protocol: Determination of this compound Solubility

The following is a detailed methodology for the gravimetric determination of this compound solubility in a given solvent. This method is adapted from standard laboratory procedures for solubility assessment.

Objective: To determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound, anhydrous powder

-

Solvent of interest (e.g., N,N-Dimethylformamide)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or incubator

-

Glass vials with screw caps

-

Syringe (e.g., 5 mL or 10 mL)

-

Syringe filters (0.2 µm pore size, compatible with the solvent)

-

Pre-weighed, dry collection vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the solvent of interest to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed for at least one hour to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, being cautious not to disturb the solid at the bottom.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed, dry collection vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vial with the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Alternatively, a vacuum desiccator can be used for more gentle drying.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried this compound on the analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty collection vial from the final weight to determine the mass of the dissolved this compound.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved Y(CF₃COO)₃ (g) / Volume of filtered solution (mL)) * 100

-

Safety Precautions:

-

Always work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing any work.

Synthesis of this compound

A common method for the laboratory-scale synthesis of this compound involves the reaction of yttrium(III) oxide with trifluoroacetic acid.

Reaction: Y₂O₃ + 6 CF₃COOH → 2 Y(CF₃COO)₃ + 3 H₂O

Experimental Protocol:

-

Reactant Preparation:

-

Weigh a stoichiometric amount of yttrium(III) oxide (Y₂O₃) powder.

-

Measure a corresponding molar excess of trifluoroacetic acid (CF₃COOH). The excess acid helps to ensure complete reaction of the oxide.

-

-

Reaction:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the yttrium(III) oxide and trifluoroacetic acid.

-

Heat the mixture gently with stirring. The reaction progress can be monitored by the dissolution of the solid yttrium(III) oxide.

-

Once the solid has completely dissolved, continue heating for a short period to ensure the reaction is complete.

-

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess trifluoroacetic acid and water formed during the reaction under reduced pressure using a rotary evaporator.

-

The resulting solid is this compound. For higher purity, the product can be recrystallized from an appropriate solvent or washed with a non-solvent and dried under vacuum.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the synthesis pathway for this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Synthesis pathway for this compound from yttrium(III) oxide.

An In-depth Technical Guide to the Properties and Uses of Yttrium(III) Trifluoroacetate Hydrate (CAS Number: 304851-95-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yttrium(III) trifluoroacetate (B77799) hydrate (B1144303) (CAS No. 304851-95-4), an organometallic compound, is a versatile material with applications spanning materials science and biotechnology. This technical guide provides a comprehensive overview of its chemical and physical properties, with a particular focus on its emerging uses in proteomics, nanoparticle synthesis for drug delivery, and its potential biological effects. This document synthesizes available data on the cytotoxic and pro-apoptotic activities of related yttrium compounds and the biological impact of the trifluoroacetate anion. Detailed experimental protocols for relevant applications are provided, alongside visualizations of key signaling pathways implicated in the biological activity of yttrium ions.

Chemical and Physical Properties

Yttrium(III) trifluoroacetate hydrate is a white, crystalline solid. Its chemical formula is C₆F₉O₆Y·xH₂O, with an anhydrous molecular weight of 427.95 g/mol .[1] It is characterized by its high purity (typically ≥99.9% REO) and is known to be soluble in some organic solvents while being insoluble in water.[1]

Table 1: Physicochemical Properties of Yttrium(III) Trifluoroacetate Hydrate

| Property | Value | Reference |

| CAS Number | 304851-95-4 | [1] |

| Molecular Formula | C₆F₉O₆Y·xH₂O | [1] |

| Molecular Weight (Anhydrous) | 427.95 g/mol | [1] |

| Appearance | White crystalline solid or powder | [2] |

| Purity | ≥99.9% REO | [3] |

| Solubility | Soluble in some organic solvents, insoluble in water | [1] |

Applications in Research and Development

While traditionally used in materials science for the synthesis of ceramics, glass, and laser materials, Yttrium(III) trifluoroacetate hydrate is gaining traction in the biomedical field.[3]

Proteomics

Yttrium(III) trifluoroacetate hydrate is utilized in proteomics research as a fluorinated yttrium compound. Its properties are reported to enhance the stability of proteins during analytical procedures such as mass spectrometry.[2] The trifluoroacetic acid (TFA) component is a key reagent in proteomics for protein extraction and sample preparation.

Nanoparticle Synthesis for Drug Delivery

This compound serves as a precursor in the synthesis of yttrium-based nanoparticles, such as yttrium fluoride (B91410) and yttrium oxide nanoparticles.[4] These nanoparticles are being explored for their potential in drug delivery systems due to their biocompatibility.[4]

Biological Activity and Toxicology

Direct toxicological data for Yttrium(III) trifluoroacetate hydrate is limited. Therefore, the biological effects are inferred from studies on its constituent ions (yttrium, Y³⁺) and the trifluoroacetate anion, as well as related yttrium compounds.

Cytotoxicity and Apoptosis Induction by Yttrium Compounds

Studies on other yttrium compounds, such as yttrium chloride (YCl₃) and yttrium oxide (Y₂O₃) nanoparticles, have demonstrated cytotoxic and pro-apoptotic effects.

-

Yttrium Oxide Nanoparticles (Y₂O₃-NPs): In a study on human triple-negative breast cancer cells (MDA-MB-231), Y₂O₃-NPs exhibited a potent cytotoxic effect with an IC₅₀ value of 74.4 µg/mL, while showing low toxicity to normal cell lines.[5][6] The mechanism was attributed to increased reactive oxygen species (ROS) generation, subsequent DNA damage, and the induction of apoptosis and ferroptosis.[5][6]

-

Yttrium Chloride (YCl₃): Long-term exposure to YCl₃ has been shown to induce apoptosis in rat testes.[1] The study indicated that YCl₃ treatment led to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein caspase-3.[1]

Table 2: Cytotoxicity of Yttrium Compounds

| Compound | Cell Line | Assay | IC₅₀ | Reference |

| Yttrium Oxide Nanoparticles (Y₂O₃-NPs) | MDA-MB-231 (human breast cancer) | SRB assay | 74.4 µg/mL | [5][6] |

| Yttrium Oxide Nanoparticles (Y₂O₃-NPs) | RPE1 (normal retina) | SRB assay | > 100 µg/mL | [5] |

| Yttrium Oxide Nanoparticles (Y₂O₃-NPs) | HDF (normal human dermal fibroblast) | SRB assay | > 100 µg/mL | [5] |

Biological Effects of Trifluoroacetate

Trifluoroacetate (TFA) is generally considered to have low to moderate toxicity and does not tend to bioaccumulate.[3] However, some studies have indicated specific biological effects:

-

In murine glioma cells, TFA was found to slightly enhance cell growth and protein synthesis.[7]

-

TFA has been shown to act as an allosteric modulator at the glycine (B1666218) receptor, enhancing currents elicited by low concentrations of glycine.[8]

Signaling Pathways

The precise signaling pathways affected by Yttrium(III) trifluoroacetate hydrate have not been elucidated. However, research on other yttrium compounds provides insights into potential mechanisms of action.

Yttrium-Induced Calcium Signaling and Apoptosis

A study on the effects of yttrium chloride on rat testis cells revealed that yttrium exposure could induce apoptosis through the activation of the Ca²⁺/IP3R1/CaMKII signaling pathway.[1] Increased cytosolic Ca²⁺ concentrations and upregulation of inositol (B14025) 1,4,5-trisphosphate receptor 1 (IP3R1) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) were observed.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Sample Prep & Protocols | Nevada Proteomics Center | University of Nevada, Reno [unr.edu]

- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 4. Yttrium(III) 2,2,2-trifluoroacetate|Research Chemical [benchchem.com]

- 5. Yttrium Oxide nanoparticles induce cytotoxicity, genotoxicity, apoptosis, and ferroptosis in the human triple-negative breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yttrium Oxide nanoparticles induce cytotoxicity, genotoxicity, apoptosis, and ferroptosis in the human triple-negative breast cancer MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development and Evaluation of a Micro- and Nano-Scale Proteomic Sample Preparation Method - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Yttrium Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure of yttrium trifluoroacetate (B77799), a compound of interest in various research and development sectors. This document summarizes key structural data, details experimental methodologies for its characterization, and presents visualizations of its molecular arrangement to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Molecular Structure and Coordination Chemistry

Yttrium trifluoroacetate, with the chemical formula Y(CF₃COO)₃, is an yttrium salt of trifluoroacetic acid. While the simple anhydrous or hydrated forms are commercially available, detailed structural elucidation has been achieved on more complex coordination polymers derived from the hydrated precursor, Y(CF₃COO)₃(H₂O)₃.

Recent studies involving the thermal dehydration of this compound trihydrate have led to the isolation and characterization of novel coordination complexes. These studies reveal a propensity for the trifluoroacetate (TFA) ligand to exhibit diverse bonding modes, including terminal (η¹ and η²) and bridging (μ,η¹:η¹) coordination. This versatility in coordination allows for the formation of intricate one-dimensional polymeric chains and tetranuclear clusters.

Two such structurally characterized complexes are:

-

[Y(μ,η¹:η¹-TFA)₃(THF)(H₂O)]₁∞·THF (1) : A one-dimensional coordination polymer where yttrium atoms are bridged by trifluoroacetate ligands.

-

[Y₄(μ₃-OH)₄(μ,η¹:η¹-TFA)₆(η¹-TFA)(η²-TFA)(THF)₃(DMSO)(H₂O)] · 6THF (2) : A tetranuclear complex containing bridging hydroxide (B78521) ligands.[1]

The structural parameters for the polymeric complex 1 provide valuable insight into the bonding environment of the yttrium ion.

Crystallographic Data and Molecular Geometry

The single-crystal X-ray diffraction analysis of [Y(μ,η¹:η¹-TFA)₃(THF)(H₂O)]₁∞·THF reveals a polymeric chain structure. The yttrium ion is coordinated to oxygen atoms from the trifluoroacetate ligands, a water molecule, and a tetrahydrofuran (B95107) (THF) molecule.

Below is a summary of selected bond lengths and angles for this complex, offering a quantitative description of the yttrium coordination sphere.

| Bond | Length (Å) | Angle | Degree (°) |

| Y1-O1 | 2.396(2) | O1-Y1-O2 | 71.9(2) |

| Y1-O2 | 2.314(5) | O1-Y1-O4 | 72.3(2) |

| Y1-O6 | 2.296(5) | O1-Y1-O8 | 125.8(7) |

| Y1-O8 | 2.551(2) | O2-Y1-O4 | 79.0(2) |

| O2-Y1-O6 | 146.4(2) | ||

| O2-Y1-O7 | 82.7(2) | ||

| O5-Y1-O6 | 140.4(2) | ||

| O6-Y1-O7 | 95.9(2) |

Table 1: Selected interatomic distances and angles for [Y(μ,η¹:η¹-TFA)₃(THF)(H₂O)]₁∞·THF.[1]

Experimental Protocols

The characterization of this compound and its complexes involves a suite of analytical techniques. The following sections outline the typical experimental methodologies employed.

Synthesis and Crystallization

The synthesis of the structurally characterized complexes initiates with the thermal treatment of this compound trihydrate (Y(TFA)₃(H₂O)₃).[1]

Protocol for Thermal Dehydration and Crystallization:

-

Dehydration: Y(TFA)₃(H₂O)₃ is subjected to thermal treatment to induce partial or complete dehydration. More efficient dehydration can be achieved by heating at 200 °C in a furnace.[1]

-

Crystallization: The resulting partially or fully dehydrated this compound is dissolved in an appropriate solvent system, such as tetrahydrofuran (THF) or a mixture of THF and dimethyl sulfoxide (B87167) (DMSO).

-

Crystal Growth: Single crystals suitable for X-ray diffraction are obtained by allowing the solution to stand at room temperature, leading to slow evaporation and crystallization.[1]

Structural Characterization

Single-Crystal X-ray Diffraction:

This is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure and refine the atomic positions and thermal parameters.

Spectroscopic and Thermal Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is utilized to identify the functional groups present in the molecule. The C=O stretching frequency of the trifluoroacetate group typically appears around 1660 cm⁻¹.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is used to characterize the organic ligands, such as THF and DMSO, coordinated to the yttrium ion.

Thermogravimetric Analysis (TGA):

TGA is employed to study the thermal stability of the compounds and to monitor the dehydration and decomposition processes. The thermal decomposition of this compound typically begins with the loss of water molecules, followed by the decomposition of the trifluoroacetate ligands at higher temperatures, leading to the formation of yttrium fluoride.[2]

Visualizations

The following diagrams illustrate the molecular structure and a general experimental workflow for the characterization of this compound complexes.

References

Thermal Decomposition of Yttrium Trifluoroacetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of yttrium trifluoroacetate (B77799), focusing on its onset temperature, experimental protocols for its determination, and the associated decomposition pathways. The information presented is collated from scientific literature to aid researchers and professionals in understanding the thermal behavior of this compound.

Onset of Thermal Decomposition

The thermal decomposition of yttrium trifluoroacetate is a critical parameter for its application in various fields, including materials science and as a precursor for the synthesis of yttrium-containing compounds. The onset of decomposition for the anhydrous form of this compound has been reported to occur in the range of 267 °C to 310 °C. This variation can be attributed to different experimental conditions.

A detailed study utilizing high-resolution thermogravimetry (HR-TG) and differential scanning calorimetry (DSC) determined the onset of the exothermic, single-stage decomposition of anhydrous this compound to be approximately 267 °C.[1] This decomposition leads to the formation of yttrium fluoride (B91410) (YF3).[1] Another investigation reported the first decomposition stage, also resulting in the formation of yttrium fluoride, to be at 310 °C.[2] It is crucial to note that the starting material is often a hydrate (B1144303) (Y(CF3COO)3·nH2O), which undergoes dehydration at lower temperatures (up to 254 °C) before the decomposition of the anhydrous salt begins.[1]

For ease of comparison, the quantitative data regarding the thermal decomposition onset of this compound is summarized in the table below.

| Onset Temperature (°C) | Final Product | Experimental Conditions | Analytical Technique(s) | Reference |

| ~267 | YF3 | Dry Ar, pure O2, or O2 saturated with water vapor | High-Resolution Thermogravimetry (HR-TG), Differential Scanning Calorimetry (DSC) | [1] |

| 310 | YF3 | Not specified | Thermogravimetry (TG), Differential Thermal Analysis (DTA) | [2] |

Experimental Protocols

The determination of the thermal decomposition onset of this compound is primarily accomplished through thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Instrumentation: A common instrument used is a TA Instruments TGA Q500.[1]

-

Sample Preparation: The yttrium(III) trifluoroacetate hydrate is used as supplied.[1]

-

Crucible: An open platinum crucible is typically used to hold the sample.[1]

-

Heating Rate:

-

Atmosphere: The analysis is conducted under a flowing purge gas. Common atmospheres include dry Argon (Ar), pure Oxygen (O2), and O2 saturated with water vapor.[1]

-

Temperature Range: A typical temperature range for analysis is from room temperature up to 1000 °C.[1]

-

Coupled Techniques: TGA can be coupled with other analytical techniques, such as Fourier Transform Infrared Spectroscopy (FT-IR), to identify the gaseous products evolved during decomposition.[1]

Differential scanning calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is particularly useful for identifying exothermic or endothermic transitions, such as decomposition. The DSC analysis confirms that the decomposition of anhydrous this compound is a highly exothermic process.[1]

Visualizing the Process

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

The thermal decomposition of this compound hydrate is a multi-step process. The following diagram outlines the key stages of this decomposition.

The initial step involves the loss of water molecules to form the anhydrous salt.[1] The subsequent decomposition of the anhydrous this compound is an exothermic process that yields solid yttrium fluoride (YF3) and a mixture of volatile fluorocarbon and carbon oxide species.[1] At significantly higher temperatures, typically between 630 and 655 °C, a slow hydrolysis or oxidation of the yttrium fluoride can occur, leading to the formation of yttrium oxyfluoride phases (e.g., YOF, Y7O6F9) and eventually yttrium oxide (Y2O3) at even higher temperatures.[1][2]

References

A Historical and Technical Guide to Rare-Earth Trifluoroacetates: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rare-earth trifluoroacetates (RE(TFA)₃) are a class of compounds that have evolved from a chemical curiosity to vital precursors in advanced materials science. Their unique thermal decomposition properties and the inherent luminescent characteristics of the lanthanide ions make them indispensable in the synthesis of fluoride (B91410) nanomaterials, upconverting phosphors, and potentially in biomedical applications. This in-depth guide explores the discovery and history of these compounds, detailing the evolution of their synthesis and characterization, and providing insights into their contemporary applications.

The Genesis: The Pioneering Work of J.E. Roberts

The journey into the world of rare-earth trifluoroacetates began in the early 1960s. Prior to this, the focus of rare-earth chemistry was largely on their oxides and halides. The introduction of the trifluoroacetate (B77799) anion (CF₃COO⁻) opened a new chapter in the coordination chemistry of these elements.

A seminal publication in 1961 by J. E. Roberts in the Journal of the American Chemical Society is widely recognized as the first report on the synthesis and characterization of hydrated lanthanide trifluoroacetates, specifically of lanthanum and neodymium.[1][2] This foundational work laid the groundwork for all subsequent research in this area.

Original Synthesis Protocol of Hydrated Lanthanide Trifluoroacetates (Roberts, 1961)

The initial synthesis of these compounds was achieved through a straightforward aqueous reaction. The general methodology employed by Roberts is outlined below.

Experimental Protocol:

-

Reactant Preparation: A stoichiometric amount of the respective rare-earth oxide (e.g., La₂O₃ or Nd₂O₃) was dissolved in a slight excess of aqueous trifluoroacetic acid (CF₃COOH).

-

Reaction Conditions: The dissolution was typically carried out with gentle heating and stirring to ensure complete reaction.

-

Crystallization: The resulting solution was then carefully evaporated, often under reduced pressure or by slow evaporation at room temperature, to induce crystallization of the hydrated trifluoroacetate salt.

-

Isolation and Purification: The crystalline product was isolated by filtration, washed with a small amount of cold water or a suitable organic solvent to remove any excess acid, and subsequently dried.

This method yielded compounds with the general formula Ln(CF₃COO)₃·xH₂O, where 'x' represents the number of water molecules of hydration.

Evolution of Synthetic Methodologies

Since Roberts' initial discovery, the synthesis of rare-earth trifluoroacetates has been refined and adapted for various applications, leading to the development of anhydrous forms and their use as precursors for nanomaterials.

Anhydrous Rare-Earth Trifluoroacetates

For many applications, particularly in non-aqueous systems and for the synthesis of high-purity materials, anhydrous forms of rare-earth trifluoroacetates are required. The preparation of these anhydrous salts involves more stringent conditions to exclude water.

Typical Anhydrous Synthesis Protocol:

-

Starting Materials: Hydrated rare-earth trifluoroacetates or rare-earth oxides/chlorides are used as starting materials.

-

Dehydration/Reaction:

-

Thermal Dehydration: The hydrated salts are heated under a high vacuum. However, this method can sometimes lead to the formation of oxyfluoride impurities.

-

Reaction with Trifluoroacetic Anhydride (B1165640): A more effective method involves the reaction of the rare-earth oxide with trifluoroacetic anhydride ((CF₃CO)₂O). This reaction directly yields the anhydrous trifluoroacetate and volatile byproducts.

-

-

Product Isolation: The anhydrous product is isolated in an inert atmosphere (e.g., in a glovebox) to prevent rehydration.

Modern Synthesis for Nanomaterial Precursors

In recent decades, rare-earth trifluoroacetates have gained prominence as single-source precursors for the synthesis of rare-earth fluoride and oxyfluoride nanocrystals.[3] These methods often involve the thermal decomposition of the trifluoroacetate salt in a high-boiling point organic solvent.

Experimental Workflow for Nanocrystal Synthesis:

Caption: Workflow for the synthesis of rare-earth fluoride nanocrystals from trifluoroacetate precursors.

Historical and Modern Characterization Data

The characterization of rare-earth trifluoroacetates has evolved significantly. Early studies focused on fundamental properties such as elemental analysis, solubility, and thermal stability. Modern techniques provide a much deeper understanding of their structural and electronic properties.

| Property | Early Studies (c. 1960s-1970s) | Modern Studies (Post-2000) |

| Composition | Elemental Analysis, Gravimetric Analysis | Mass Spectrometry, X-ray Photoelectron Spectroscopy (XPS) |

| Structure | Powder X-ray Diffraction (basic lattice parameters) | Single-Crystal X-ray Diffraction (detailed coordination environments), Extended X-ray Absorption Fine Structure (EXAFS) |

| Thermal Stability | Thermogravimetric Analysis (TGA) in air or inert atmosphere | TGA coupled with Mass Spectrometry or FTIR (TGA-MS/FTIR) to identify decomposition products in real-time |

| Spectroscopic Data | Infrared (IR) Spectroscopy (identification of functional groups) | Fourier-Transform Infrared (FTIR) and Raman Spectroscopy, UV-Vis-NIR Spectroscopy, Luminescence Spectroscopy (excitation/emission) |

| Solubility | Qualitative and quantitative determination in various solvents | Detailed solubility studies in complex solvent systems for specific applications |

Key Applications and Future Outlook

The primary modern application of rare-earth trifluoroacetates is as precursors for the synthesis of high-quality, monodisperse rare-earth fluoride and oxyfluoride nanocrystals. These nanomaterials are of significant interest for a wide range of applications, including:

-

Upconversion and Downconversion Phosphors: For use in bio-imaging, solar cells, and anti-counterfeiting technologies.

-

Solid-State Lighting: As efficient emitters in LEDs.[4]

-

Catalysis: The fluoride nanoparticles produced can act as catalysts in various organic reactions.

The future of rare-earth trifluoroacetates is likely to see their continued use as versatile precursors. Research is ongoing to fine-tune the synthesis of nanomaterials with controlled size, shape, and composition by carefully controlling the decomposition of these compounds. Furthermore, their potential in drug delivery systems, where the controlled release of fluoride or rare-earth ions could be beneficial, is an emerging area of investigation.

Logical Relationship in Precursor Decomposition

The thermal decomposition of rare-earth trifluoroacetates to form fluoride nanocrystals is a complex process. The following diagram illustrates the key relationships in this transformation.

Caption: Logical flow of the thermal decomposition of rare-earth trifluoroacetate precursors to form fluoride nanocrystals.

Conclusion

From their initial synthesis in the early 1960s, rare-earth trifluoroacetates have become a cornerstone in the field of rare-earth materials chemistry. The pioneering work of early researchers has paved the way for the development of sophisticated synthetic methodologies that enable the production of advanced materials with tailored properties. As research continues to uncover the full potential of these compounds, their importance in various high-tech and biomedical applications is set to grow, underscoring the enduring legacy of fundamental chemical discovery.

References

- 1. Lanthanum and Neodymium Salts of Trifluoroacetic Acid | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Structure, and Luminescence of Mixed-Ligand Lanthanide Trifluoroacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structure, and Luminescence of Mixed-Ligand Lanthanide Trifluoroacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of Yttrium Trifluoroacetate Powder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for yttrium trifluoroacetate (B77799) powder, a compound increasingly utilized in chemical synthesis and materials science. Due to the limited availability of specific toxicological data for this compound, this guide also includes information on related yttrium compounds and trifluoroacetate salts to provide a broader understanding of potential hazards. All personnel handling this substance must be adequately trained in laboratory safety and chemical handling procedures.

Chemical and Physical Properties

Yttrium trifluoroacetate is a white crystalline powder. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Chemical Name | Yttrium(III) trifluoroacetate |

| CAS Number | 304851-95-4[1] |

| Molecular Formula | Y(CF₃CO₂)₃ |

| Molecular Weight | 427.95 g/mol (anhydrous basis)[1] |

| Appearance | White to off-white powder or crystals[1] |

| Solubility | Insoluble in water[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory tract.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation (Category 2) |

| Warning | H315: Causes skin irritation[1] |

| Eye Irritation (Category 2A) |

| Warning | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation |

| Warning | H335: May cause respiratory irritation[1] |

Toxicological Information

| Compound/Ion | Route | Species | Value | Reference |

| Yttrium Compounds (as Y) | - | - | NIOSH REL: 1 mg/m³ TWA | [4] |

| Yttrium Compounds (as Y) | - | - | OSHA PEL: 1 mg/m³ TWA | [4] |

| Yttrium Oxide (Y₂O₃) | Oral | Rat | LDLo: >10,000 mg/kg | [4] |

| Yttrium Oxide (Y₂O₃) | Oral | Mouse | LDLo: >6,000 mg/kg | [4] |

| Trifluoroacetate (TFA) salts | - | Aquatic Organisms | Low to moderate toxicity | [2] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific handling procedures. The following diagram illustrates a general PPE selection process.

Caption: PPE Selection Workflow for this compound Powder.

Engineering Controls

-

Work with this compound powder in a well-ventilated area, preferably in a certified chemical fume hood, especially when handling larger quantities or when dust generation is likely.

-

Ensure that eyewash stations and safety showers are readily accessible and in good working order.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Use non-sparking tools.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials.

-

The recommended storage temperature is under an inert gas (nitrogen or argon) at 2-8°C.[2]

Emergency Procedures

First-Aid Measures

| Exposure | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center. |

Accidental Release Measures

The following diagram outlines the general procedure for responding to a spill of this compound powder.

Caption: Emergency Spill Response for this compound Powder.

Fire and Explosion Hazard Data

| Property | Value |

| Flammability | Not expected to be a significant fire hazard. It is a combustible solid. |

| Flash Point | Not applicable. |

| Autoignition Temperature | Not available. |

| Extinguishing Media | Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Hazardous Combustion Products | May produce carbon oxides, hydrogen fluoride, and yttrium oxides under fire conditions. |

Experimental Protocols for Toxicity Assessment

While specific experimental data for this compound is lacking, the following are generalized protocols based on OECD guidelines for assessing the acute toxicity and irritation potential of a chemical substance. These are provided for informational purposes to illustrate the methodologies used in toxicological assessments.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Test Guideline 425)

-

Principle: A sequential testing method where a single animal is dosed at a time. If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This method minimizes the number of animals required to estimate the LD50.

-

Methodology:

-

Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

-

The test substance is administered in a single oral dose by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

The LD50 is calculated using the maximum likelihood method based on the survival outcomes.

-

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

-

Principle: The test substance is applied to the skin of a single animal in a stepwise manner to assess for corrosive or irritant effects.

-

Methodology:

-

A small area of skin on the back of an albino rabbit is clipped free of fur.

-

A 0.5 g patch of the test substance (moistened with a small amount of water if solid) is applied to the skin and covered with a gauze patch and semi-occlusive dressing.

-

The patch is removed after a specified time (e.g., 4 hours), and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the skin reactions is scored, and the substance is classified based on the scores.

-

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

-

Principle: The test substance is applied to the eye of a single animal to assess for irritant or corrosive effects.

-

Methodology:

-

A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye of an albino rabbit. The other eye serves as a control.

-

The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

The severity of the eye reactions is scored, and the substance is classified based on the scores and the reversibility of the effects.

-

Disposal Considerations

-

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

-

Waste materials should be treated as hazardous waste.

-

Do not allow the material to be released into the environment.

Risk Assessment Workflow

A systematic risk assessment is crucial before handling this compound powder. The following diagram illustrates a typical workflow.

Caption: Risk Assessment Workflow for this compound Powder.

Disclaimer: This document is intended for informational purposes only and does not constitute legal or professional advice. It is the responsibility of the user to ensure that all activities are conducted in a safe and compliant manner. Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Methodological & Application

Application Notes and Protocols: Yttrium Trifluoroacetate Sol-Gel Method for Thin Films

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the synthesis of yttrium-containing thin films (Y₂O₃, YF₃) using the yttrium trifluoroacetate (B77799) sol-gel method. This method is particularly noted for its application in chemical solution deposition of advanced functional materials.

Introduction

The sol-gel process offers a versatile and cost-effective route for fabricating high-quality thin films. The use of yttrium(III) trifluoroacetate as a precursor is of particular interest for the deposition of yttrium oxide (Y₂O₃) and yttrium fluoride (B91410) (YF₃) thin films. These materials have a wide range of applications owing to their desirable properties. Y₂O₃ is known for its high dielectric constant, wide bandgap, and thermal stability, making it suitable for applications in electronics as a gate dielectric and in protective coatings.[1] YF₃ thin films are valuable for optical coatings due to their transparency from the UV to the mid-infrared range.

The yttrium trifluoroacetate method typically involves the thermal decomposition of the precursor after its deposition from a solution. This process can be tailored to yield either the fluoride or the oxide phase by controlling the annealing atmosphere and temperature.[2]

Key Applications

-

High-k Gate Dielectrics: Y₂O₃ thin films are investigated as potential high-k dielectric materials in transistors to reduce leakage currents and enable further device scaling.

-

Optical Coatings: YF₃ films serve as antireflective coatings and components in multilayer optical systems due to their low refractive index and broad transparency range.

-

Protective Coatings: The thermal and chemical stability of Y₂O₃ makes it an excellent candidate for protective layers in harsh environments, such as in plasma etching equipment.[1]

-

Biomedical Systems: Yttrium fluoride nanoparticles synthesized from this compound show potential in applications like drug delivery.[3]

-

Superconducting Films: this compound is a precursor in the chemical solution deposition of high-performance YBa₂Cu₃O₇−δ (YBCO) superconducting thin films.[3]

Experimental Protocols

Protocol 1: Synthesis of Y₂O₃ Thin Films

This protocol describes the formation of yttrium oxide thin films via the thermal decomposition of a this compound precursor solution in an oxygen-containing atmosphere.

Materials:

-

Yttrium(III) trifluoroacetate hydrate (B1144303) (Y(CF₃COO)₃·xH₂O)

-

Methanol (B129727) (anhydrous)

-

Substrates (e.g., silicon wafers, quartz)

-

Deionized water

-

Nitrogen gas (high purity)

-

Oxygen gas (high purity)

Equipment:

-

Spin coater or dip coater

-

Hot plate

-

Tube furnace with temperature and atmosphere control

-

Glassware (beakers, volumetric flasks)

-

Syringe filters (0.2 µm)

Procedure:

-

Precursor Solution Preparation:

-

Dissolve yttrium(III) trifluoroacetate hydrate in methanol to achieve the desired concentration (e.g., 0.1-0.5 M).

-

Stir the solution at room temperature for several hours until the precursor is fully dissolved.

-

Filter the solution through a 0.2 µm syringe filter before use.

-

-

Substrate Cleaning:

-

Clean the substrates ultrasonically in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

-

Dry the substrates under a stream of high-purity nitrogen.

-

-

Thin Film Deposition (Spin Coating Example):

-

Place the cleaned substrate on the spin coater chuck.

-

Dispense the precursor solution onto the substrate.

-

Spin the substrate at a speed of 3000-5000 rpm for 30-60 seconds.

-

-

Drying:

-

Dry the coated substrate on a hot plate at 100-150°C for 10-15 minutes to evaporate the solvent.

-

-

Annealing:

-

Place the dried films in a tube furnace.

-

Heat the furnace to a temperature between 600°C and 1200°C in an oxygen-containing atmosphere (e.g., air or a mixture of N₂ and O₂). The formation of Y₂O₃ from the trifluoroacetate precursor can be a slow process, potentially involving yttrium oxyfluoride intermediates.[2]

-

Hold at the peak temperature for 1-2 hours.

-

Cool the furnace down to room temperature.

-

Protocol 2: Synthesis of YF₃ Thin Films

This protocol details the formation of yttrium fluoride thin films by thermal decomposition of the this compound precursor in an inert atmosphere.

Procedure:

-

Precursor Solution Preparation, Substrate Cleaning, and Film Deposition:

-

Follow steps 1-4 from Protocol 3.1.

-

-

Annealing:

-

Place the dried films in a tube furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon).

-

Heat the furnace to a temperature in the range of 300-400°C. The decomposition of this compound to yttrium fluoride is a rapid process.[2]

-

Hold at the peak temperature for 1 hour.

-

Cool the furnace down to room temperature under the inert atmosphere.

-

Data Presentation

Table 1: Precursor and Deposition Parameters

| Parameter | Value Range | Purpose |

| Precursor Concentration | 0.1 - 0.5 M | Influences film thickness and viscosity of the sol. |

| Solvent | Methanol, Ethanol | Dissolves the precursor to form a stable sol. |

| Spin Coating Speed | 2000 - 6000 rpm | Controls the film thickness. |

| Spin Coating Time | 30 - 60 s | Ensures uniform film deposition. |

| Drying Temperature | 100 - 150 °C | Removes residual solvent before high-temperature annealing. |

Table 2: Annealing Conditions and Resulting Film Properties

| Annealing Temperature (°C) | Atmosphere | Resulting Phase | Key Properties |

| 300 - 400 | Inert (N₂, Ar) | YF₃ | Optically transparent in UV-Vis-IR. |

| > 600 | Oxygen/Air | YOF (intermediate) | Intermediate phase during conversion to Y₂O₃.[2] |

| > 800 - 1200 | Oxygen/Air | Y₂O₃ | High dielectric constant, thermal stability.[2] |

Table 3: Properties of Y₂O₃ and YF₃ Thin Films

| Property | Y₂O₃ | YF₃ |

| Dielectric Constant | 14-18[1] | ~6[4] |

| Refractive Index | ~1.9[1] | 1.51-1.59[4] |

| Band Gap (eV) | 5.5-5.8[1] | - |

| Crystal Structure | Cubic | Orthorhombic |

Visualizations

Experimental Workflow

Caption: Workflow for thin film synthesis.

Logical Relationship of Thermal Decomposition

Caption: Thermal decomposition pathways.

References

Application Notes and Protocols: Yttrium Trifluoroacetate as a Precursor for Chemical Vapor Deposition

For Researchers, Scientists, and Drug Development Professionals